molecular formula C10H22O B3427242 3,7-Dimethyloctan-3-ol CAS No. 57706-88-4

3,7-Dimethyloctan-3-ol

Cat. No.: B3427242
CAS No.: 57706-88-4
M. Wt: 158.28 g/mol
InChI Key: DLHQZZUEERVIGQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a linalool-like odor that is slightly fresher but distinctly weaker than that of linalool . This compound is used in various applications, including perfumery and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctan-3-ol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of linalool due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyloctan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated alcohols.

    Substitution: It can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces more saturated alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

3,7-Dimethyloctan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctan-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,7-Dimethyloctan-3-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its stability and versatility in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

3,7-dimethyloctan-3-ol
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InChI

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQZZUEERVIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
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DSSTOX Substance ID

DTXSID7029110
Record name 3,7-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour
Record name 3-Octanol, 3,7-dimethyl-
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Record name Tetrahydrolinalool
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/
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Solubility

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Tetrahydrolinalool
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Density

0.823-0.829
Record name Tetrahydrolinalool
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Vapor Pressure

0.01 [mmHg]
Record name Tetrahydrolinalool
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CAS No.

78-69-3, 57706-88-4
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Record name 2,6-Dimethyl-6-octanol
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Record name TETRAHYDROLINALOOL
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Record name 3-Octanol, 3,7-dimethyl-
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Record name 3,7-dimethyloctan-3-ol
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Record name (±)-3,7-dimethyloctan-3-ol
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Record name 3,7-Dimethyl-3-octanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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